2-Ethylhexanoic acid

Catalog No.
S579027
CAS No.
149-57-5
M.F
C8H16O2
CH3(CH2)3CH(C2H5)COOH
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexanoic acid

CAS Number

149-57-5

Product Name

2-Ethylhexanoic acid

IUPAC Name

2-ethylhexanoic acid

Molecular Formula

C8H16O2
CH3(CH2)3CH(C2H5)COOH
C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

OBETXYAYXDNJHR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O

Solubility

less than 1 mg/mL at 84° F (NTP, 1992)
0.01 M
Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Synonyms

α-Ethyl-caproic Acid; (±)-2-Ethylhexanoic Acid; 2-Butylbutanoic Acid; 2-Ethyl-1-hexanoic Acid; 2-Ethylcaproic Acid; 2-Ethylhexanoic Acid; 2-Ethylhexoic Acid; 3-Heptanecarboxylic Acid; Butylethylacetic Acid; Ethylhexanoic Acid; NSC 8881; Octylic Acid

Canonical SMILES

CCCCC(CC)C(=O)O

Synthesis of Chemicals and Materials

-Ethylhexanoic acid serves as a building block for various chemicals and materials commonly used in research. It's a precursor for:

  • Alkyd resins: These are thermosetting polymers employed in paints, coatings, and inks Source: [Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen: ]
  • Plasticizers: These enhance the flexibility of various materials like plastics and rubbers Source: [2-ethylhexanoic acid - Substance Information - ECHA: ]
  • Stabilizers: They protect materials from degradation due to heat, light, or other environmental factors Source: [2-ethylhexanoic acid - Substance Information - ECHA: ]

Biological Research

-Ethylhexanoic acid offers applications in various biological research areas, including:

  • Study of enzyme activity: Research explores how specific enzymes like cytochrome P450cam metabolize 2-ethylhexanol into 2-ethylhexanoic acid, providing insights into their function Source: [Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies: ]
  • Developmental toxicity assessment: Studies investigate the potential adverse effects of 2-ethylhexanoic acid on developing embryos and fetuses in animal models Source: [Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits: )]

2-Ethylhexanoic acid, also known as octoic acid, is a branched-chain carboxylic acid with the chemical formula C8H16O2\text{C}_8\text{H}_{16}\text{O}_2 or CH3(CH2)3CH(C2H5)COOH\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}_2\text{H}_5)\text{COOH}. It appears as a colorless, viscous oil and is primarily utilized to produce lipophilic metal derivatives that are soluble in nonpolar organic solvents. This compound is typically supplied as a racemic mixture and is produced industrially from propylene through a series of reactions involving hydroformylation, aldol condensation, hydrogenation, and subsequent oxidation of aldehydes .

2-Ethylhexanoic acid is considered a mild irritant and may cause skin and eye irritation upon contact. It is also classified as a suspected reproductive toxicant. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation in the workplace.
  • Avoid contact with skin and eyes.
  • Follow recommended disposal procedures for waste containing 2-ethylhexanoic acid.
Typical of carboxylic acids:

  • Esterification: It reacts with alcohols to form esters, which are often used in the production of fragrances and plasticizers.
  • Neutralization: The acid can react with bases to form salts, which are utilized in various industrial applications.
  • Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound itself can be oxidized to form more complex carboxylic acids or other derivatives .

The metabolism of 2-ethylhexanoic acid primarily occurs through β-oxidation in the liver, leading to the release of carbon dioxide. This metabolic pathway is significant for understanding its potential toxicity and environmental impact. Studies indicate that while it has some biological activity, it is not classified as a major toxicant but should be handled with care due to its irritant properties .

There are several methods for synthesizing 2-ethylhexanoic acid:

  • Oxidation of 2-Ethylhexanal: This method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst in isobutanol. This process has shown high selectivity and conversion rates under mild conditions .
  • Hydrogenation of 2-Ethyl-2-hexenal: The aldehyde can be obtained from 2-ethyl-2-hexenal via hydrogenation, followed by oxidation to yield the acid .
  • Aldol Condensation: This involves the condensation of butyraldehyde followed by hydrogenation and oxidation steps to produce the desired compound .

2-Ethylhexanoic acid has diverse applications across various industries:

  • Metal Ethylhexanoates: It forms coordination complexes with metal cations, which are used as catalysts in polymerization processes and as drying agents in paints and coatings.
  • Plasticizers: It serves as a raw material for specialty plasticizers that enhance the flexibility of plastics.
  • Lubricants: The compound is utilized in synthetic lubricants due to its properties that improve viscosity and stability.
  • Rust Preventatives: It is also employed in formulations designed to prevent rust on metal surfaces .

Several compounds share structural similarities with 2-ethylhexanoic acid but exhibit unique properties:

Compound NameFormulaKey UsesUnique Features
2-Ethylcaproic acidC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Flavoring agentShorter carbon chain
3-Heptanecarboxylic acidC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Industrial applicationsSimilar structure but different position
Caprylic acidC8H16O2\text{C}_8\text{H}_{16}\text{O}_2Antimicrobial propertiesFound in coconut oil

Uniqueness of 2-Ethylhexanoic Acid

What sets 2-ethylhexanoic acid apart from these similar compounds is its extensive use in forming metal ethylhexanoates, which are crucial in industrial applications such as catalysis and drying agents. Its branched structure also contributes to its unique solubility properties compared to linear fatty acids.

Physical Description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless to light yellow liquid with a mild odor.

Color/Form

Clear liquid

XLogP3

2.6

Boiling Point

442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
228 °C
227 °C
442°F

Flash Point

260 °F (NTP, 1992)
114 °C (closed cup)
245 °F (118 °C) (OPEN CUP)
118 °C o.c.
260°F

Vapor Density

5.0 (AIR= 1)
Relative vapor density (air = 1): 5

Density

0.903 (USCG, 1999)
0.9031 g/cu cm at 25 °C
Relative density (water = 1): 0.90
0.903

LogP

2.64 (LogP)
log Kow = 2.64
2.64

Odor

Mild odo

Melting Point

-117 °F (NTP, 1992)
-59 °C
-117°F

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Mechanism of Action

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo.

Vapor Pressure

0.03 mmHg
0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Pictograms

Health Hazard

Health Hazard

Other CAS

149-57-5
56006-48-5
61788-37-2
125804-07-1

Wikipedia

2-ethylhexanoic acid

Biological Half Life

/In female FIscher rats/ Blood levels after iv injection appear to decay in a triphasic manner with half-lives of 0.19 +/- 0.11 hrs, 6.6 +/- 3.9 hrs, and 117 +/- 47 hrs. After oral administration, peak blood levels were achieved after 15 or 30 minutes, and also declined triphasically with half-lives similar to what had been estimated from intravenous administration (0.32 +/- 0.04 hrs, 6.8 +/- 3.5 hrs, and 98.2 +/- 32.8 hrs). Dermal application resulted in slower absorption with peak blood levels occurring 5.7 +/- 0.4 hours after application and a half-life of 3.2 +/- 0.1 hr. Elimination was biphasic with half-lives of 4.2 +/- 0.2 and 251 +/- 135 hrs.

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Produced by the aldol route from butyraldehyde in three steps: aldol condensation; hydrogenation of the carbon-carbon double bond; and oxidation of the branched-chain saturated aldehyde to 2-ethylhexanoic acid.
2-Ethylhexanoic acid is produced by oxidation of 2-ethyl-1-hexanol or 2-ethylhexanal; the latter is obtained in 95% yield by hydrogenation of 2-ethyl-2-hexenal, which is itself formed by the aldol condensation of n-butyraldehyde.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Personal care and cosmetics
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Wood product manufacturing
Hexanoic acid, 2-ethyl-: ACTIVE
Hexanoic acid, 2-ethyl-, rare earth salts: ACTIVE
After simultaneous distillation-extraction (SDE) of commercial baby foods (n = 20) and fruit juices (n = 15) (among them 15 and eight products labelled 'organic', respectively) from 11 different suppliers, analyses performed by coupled capillary gas chromatography-mass spectrometry (GC-MS) revealed the presence of 2-ethylhexanoic acid (2-EHA), a known teratogenic compound. 2-EHA was found in 80 and 73% of the baby foods and fruit juices, respectively. Amounts ranged from 0.25 to 3.2 mg/kg (average, 0.55 mg/kg and from 0.01 to 0.59 mg/L (average, 0.18 mg/L) in baby foods and fruit juices, respectively. GC-MS analysis of the SDE extracts obtained from the plastic gaskets inside the metal lids of the samples under study revealed the gaskets to be the origin of 2-EHA.
2-Ethylhexanoic acid (2-EHA), is an industrial chemical and a toxic biotransformation product of the plasticizer di(2-ethylhexyl)phthalate.

Storage Conditions

Separated from strong oxidants. Store in an area without drain or sewer access.

Dates

Modify: 2023-08-15

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